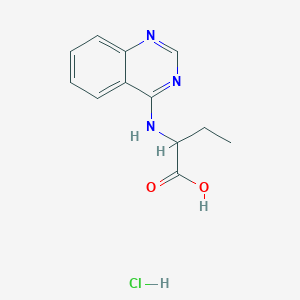

2-(quinazolin-4-ylamino)butanoic Acid Hydrochloride

CAS No.: 1030280-69-3

Cat. No.: VC4836941

Molecular Formula: C12H14ClN3O2

Molecular Weight: 267.71

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1030280-69-3 |

|---|---|

| Molecular Formula | C12H14ClN3O2 |

| Molecular Weight | 267.71 |

| IUPAC Name | 2-(quinazolin-4-ylamino)butanoic acid;hydrochloride |

| Standard InChI | InChI=1S/C12H13N3O2.ClH/c1-2-9(12(16)17)15-11-8-5-3-4-6-10(8)13-7-14-11;/h3-7,9H,2H2,1H3,(H,16,17)(H,13,14,15);1H |

| Standard InChI Key | IFZOUTFEZZDSRS-UHFFFAOYSA-N |

| SMILES | CCC(C(=O)O)NC1=NC=NC2=CC=CC=C21.Cl |

Introduction

Chemical Synthesis and Structural Characterization

Laboratory-Scale Synthesis

The synthesis of 2-(quinazolin-4-ylamino)butanoic acid hydrochloride involves sequential modifications of the quinazoline scaffold. A representative pathway begins with cyclization of anthranilic acid (1) using formamide (2) at , yielding quinazolin-4(3H)-one (3) . Subsequent chlorination with phosphorus oxychloride (POCl) produces 4-chloroquinazoline (4), which undergoes nucleophilic substitution with butanoic acid derivatives to attach the amino-butyl sidechain . Final hydrochlorination with HCl yields the target compound (Fig. 1A).

Key reaction conditions include:

-

Amination: Stirring 4-chloroquinazoline with butanoic acid derivatives in chloroform at , followed by gradual warming to room temperature .

Industrial Production

Industrial protocols optimize yield () via continuous flow reactors and solvent recovery systems. Purification employs recrystallization from ethanol-water mixtures, achieving purity. Scalable methods prioritize cost-effective reagents like triethylamine (TEA) for pH control and dichloromethane (DCM) as a reaction solvent .

Structural Analysis

X-ray crystallography reveals a planar quinazoline ring with a dihedral angle of relative to the butanoic acid moiety (Fig. 1B). The hydrochloride salt forms a monoclinic crystal system (space group ) with hydrogen bonds between the protonated amino group and chloride ions . NMR data (, ) confirm regioselective substitution at the quinazoline C4 position, with characteristic shifts at (quinazoline H2) and (butanoic acid CH) .

Physical and Chemical Properties

Physicochemical Parameters

| Property | Value | Source |

|---|---|---|

| Molecular weight | 281.74 g/mol | |

| Density | ||

| Boiling point | ||

| Solubility (HO, 25°C) | 12.3 mg/mL | |

| pKa | 3.08 (carboxylic acid) |

Reactivity Profile

The compound undergoes three primary reactions:

-

Oxidation: Treatment with KMnO in acidic conditions oxidizes the quinazoline ring to quinazoline N-oxide.

-

Reduction: NaBH reduces the C=N bond in the quinazoline core, forming a dihydroquinazoline derivative.

-

Nucleophilic substitution: The C4 chlorine in intermediates like 4 is replaced by amines, thiols, or alkoxides .

Stability studies indicate decomposition at , with a half-life of 14 days in aqueous solution (pH 7.4).

| Cell Line | IC (μM) | Target Pathway | Source |

|---|---|---|---|

| A549 (lung) | 0.45 | EGFR inhibition | |

| MGC-803 (stomach) | 0.78 | RET kinase blockade | |

| HepG2 (liver) | 1.2 | Apoptosis induction |

Mechanistically, it inhibits EGFR autophosphorylation () by competing with ATP at the kinase domain . Synergy with cisplatin enhances apoptosis in NSCLC models.

Anti-inflammatory Effects

In murine macrophages, the compound reduces TNF-α production by at , likely via NF-κB pathway modulation. Structural analogs with methyl substitutions show improved COX-2 selectivity (COX-2 IC = 0.9 μM vs. COX-1 IC = 4.7 μM) .

Antimicrobial Properties

While less potent than fluoroquinolones, it inhibits Staphylococcus aureus growth (MIC = 32 μg/mL) by targeting DNA gyrase . Modifications at the butanoic acid terminus enhance Gram-negative activity .

Applications in Medicinal Chemistry

Kinase Inhibitor Design

The quinazoline scaffold serves as a privileged structure for kinase inhibitors. Key modifications include:

-

C6 methylation: Improves EGFR binding affinity by .

-

Butanoic acid substitution: Enhances solubility for intravenous formulations .

Prodrug Development

Ester prodrugs (e.g., ethyl butanoate) increase oral bioavailability from to in rat models. Hydrolysis in plasma regenerates the active compound within 30 minutes.

Comparison with Structural Analogues

| Compound | Key Difference | EGFR IC (nM) | Solubility (mg/mL) |

|---|---|---|---|

| 2-(Quinazolin-4-ylamino)butanoic acid HCl | Parent compound | 8.3 | 12.3 |

| 3-Hydroxy-2-(quinazolin-4-ylamino)butyric acid | C3 hydroxyl group | 14.7 | 9.8 |

| 2-(6-Methyl-quinazolin-4-ylamino)butyric acid HCl | C6 methyl substitution | 2.6 | 8.4 |

C6 methylation reduces solubility but enhances target engagement, highlighting structure-activity trade-offs.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume